molecular formula C21H26N2O4 B268935 N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide

Cat. No. B268935
M. Wt: 370.4 g/mol
InChI Key: ZDOKRDHYPHQMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide, commonly referred to as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known to bind to the TSPO receptor and modulate its activity.

Mechanism of Action

The mechanism of action of DPA-714 involves the binding of the molecule to the N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide receptor, which is located on the outer mitochondrial membrane. This compound is known to be involved in various cellular processes, including cholesterol transport, apoptosis, and mitochondrial function. The binding of DPA-714 to this compound modulates its activity, leading to the reduction of neuroinflammation, cancer cell proliferation, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPA-714 are mainly related to its ability to modulate the activity of the this compound receptor. In neurodegenerative disorders, DPA-714 reduces neuroinflammation and neuronal damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In cancer, DPA-714 induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell proliferation and migration. In inflammation, DPA-714 reduces the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using DPA-714 in lab experiments include its high affinity and selectivity for the N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide receptor, its ability to modulate the activity of the receptor, and its potential therapeutic applications in various diseases. The limitations of using DPA-714 in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its optimal dosage and administration route.

Future Directions

The future directions of DPA-714 research include the development of more efficient synthesis methods, the optimization of its therapeutic applications in various diseases, the determination of its optimal dosage and administration route, and the identification of new N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide ligands with improved pharmacological properties. Additionally, the use of DPA-714 in imaging studies for the diagnosis and monitoring of neurodegenerative disorders and cancer is an area of active research.

Synthesis Methods

The synthesis of DPA-714 involves several steps, starting from the reaction of 3-aminophenylacetic acid with 2,2-dimethylpropanoyl chloride to form the corresponding amide. The amide is then coupled with 4-(2-methoxyethoxy)benzoyl chloride using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form the final product, DPA-714. The purity of DPA-714 can be improved by recrystallization or column chromatography.

Scientific Research Applications

DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, DPA-714 has been shown to bind to the N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide receptor and modulate its activity, leading to the reduction of neuroinflammation and neuronal damage. In cancer, DPA-714 has been shown to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, DPA-714 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation.

properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[3-(2,2-dimethylpropanoylamino)phenyl]-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C21H26N2O4/c1-21(2,3)20(25)23-17-7-5-6-16(14-17)22-19(24)15-8-10-18(11-9-15)27-13-12-26-4/h5-11,14H,12-13H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

ZDOKRDHYPHQMPE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.